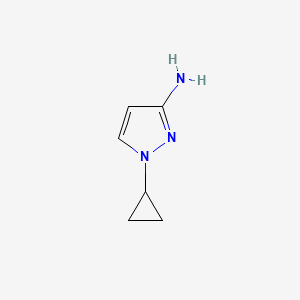

1-Cyclopropyl-1H-pyrazol-3-amine

Description

Overview of Pyrazole (B372694) Derivatives in Chemical Sciences

Historical Context of Pyrazole Chemistry

The journey of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with giving the name "pyrazole" to this class of compounds in 1883. wikipedia.org A classical synthesis method was later developed by another German chemist, Hans von Pechmann, in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org Since these initial discoveries, the field has expanded dramatically, with the development of numerous synthetic methodologies and the discovery of a wide range of applications. numberanalytics.comnumberanalytics.com

Broad Relevance of Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in medicinal and organic chemistry. openmedicinalchemistryjournal.commdpi.com Their structural and functional diversity makes them integral to a vast number of natural products, including alkaloids, vitamins, and hormones. mdpi.comresearchgate.net In fact, over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their importance in drug design. researchgate.netnih.gov These compounds are crucial because they can mimic natural metabolites and interact with biological targets. openmedicinalchemistryjournal.com The presence of nitrogen atoms allows for the formation of hydrogen bonds, which is a key factor in the binding of drugs to their targets. mdpi.comnih.gov This has led to their use in a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comresearchgate.netglobalresearchonline.net

Rationale for Researching 1-Cyclopropyl-1H-pyrazol-3-amine

Importance of the Pyrazole Scaffold in Drug Design and Discovery

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile biological activities. mdpi.comtandfonline.com Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netbiosynce.com A significant number of approved drugs contain a pyrazole nucleus, and this number has been on the rise. tandfonline.com The metabolic stability of the pyrazole ring is a key factor in its success in drug development. tandfonline.comnih.gov The ability to easily modify the pyrazole ring with various substituents allows medicinal chemists to optimize the efficacy and safety profiles of drug candidates. researchgate.net

Scope and Objectives of the Research on this compound

The primary objective of research into this compound is to thoroughly characterize its chemical and physical properties. This includes understanding its reactivity, stability, and potential for further chemical modification. A key goal is to explore its potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. Given the known biological activities of pyrazole derivatives, another major objective is to investigate the pharmacological profile of this compound and its derivatives. This involves screening for various biological activities to identify potential leads for drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMPPAXSPFYJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679546 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240565-06-3 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropyl 1h Pyrazol 3 Amine and Its Derivatives

Advanced Synthetic Strategies and Optimization for 1-Cyclopropyl-1H-pyrazol-3-amine Analogs

To improve efficiency, yield, and structural diversity, more advanced synthetic strategies have been developed. These often involve multi-step, one-pot procedures or novel catalytic systems.

Multi-step and multi-component reactions (MCRs) provide an efficient pathway to complex pyrazole (B372694) derivatives from simple starting materials in a single pot, which is advantageous for creating libraries of analogs. beilstein-journals.orghilarispublisher.com

One such strategy involves the one-pot condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride to form pyrazoline intermediates under mild conditions. organic-chemistry.org These intermediates are then oxidized in situ using agents like bromine or simply by heating in DMSO with oxygen to afford a wide variety of 3,4,5-trisubstituted or 3,5-disubstituted pyrazoles in high yields. organic-chemistry.org This method is scalable and offers an environmentally friendly alternative by using oxygen for oxidation, with water as the only byproduct. organic-chemistry.org

Another advanced, multi-step approach is the pseudo-five-component synthesis of tris(pyrazolyl)methanes, where β-ketoesters and hydrazines first form pyrazolones. beilstein-journals.org These intermediates then undergo further Knoevenagel condensation and Michael addition steps to build the complex structure. beilstein-journals.org Such strategies highlight the power of sequential reactions in rapidly constructing complex molecular architectures from simple precursors.

Nucleophilic substitution is a cornerstone of pyrazole synthesis, particularly in the key cyclization step. mdpi.com The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound is initiated by the nucleophilic attack of the hydrazine's amino group on a carbonyl carbon. nih.gov The regioselectivity of this reaction can be influenced by the nature of the hydrazine substituent; for example, the more nucleophilic nitrogen atom of methylhydrazine preferentially attacks the triple bond in an acetylenic ketone, whereas the primary amine of an arylhydrazine is the more nucleophilic center. nih.gov

Furthermore, nucleophilic substitution reactions are employed to modify a pre-formed pyrazole ring. In the synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, a key step was a nucleophilic substitution reaction to build the final product. nih.gov Similarly, other complex heterocyclic systems fused to a pyrazole ring can be constructed through reactions involving nucleophilic attack. For instance, 2-cyclopropyl- mdpi.comCurrent time information in Bangalore, IN.-naphthyridine-3-carboxylic acid hydrazide can be reacted with various reagents to form pyrazole-containing methanones and pyrazol-3-ones. researchgate.net

Green Chemistry Principles in the Synthesis of Pyrazole Amines

The integration of green chemistry principles into the synthesis of pyrazole amines is a significant area of research, aiming to reduce the environmental impact of chemical processes. jetir.org Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation.

One prominent green approach is the use of water as a solvent. researchgate.netlongdom.org For instance, a sustainable, three-component reaction for synthesizing 1H-pyrazole derivatives has been developed using water as the solvent in the presence of a catalytic amount of ammonium (B1175870) acetate. longdom.orgresearchgate.net This method offers a simple experimental procedure and is both cost-effective and environmentally friendly. longdom.orgresearchgate.net Similarly, the synthesis of 2-pyrazoline-5-one derivatives has been achieved in aqueous media using imidazole (B134444) as a catalyst, highlighting the advantages of simple methodology, short reaction times, and easy product purification. acs.org

Microwave-assisted synthesis represents another cornerstone of green chemistry applied to pyrazole synthesis. nih.govresearchgate.net A novel approach for synthesizing pyrazole derivatives from α,β-unsaturated carbonyl compounds utilizes microwave activation under solvent-free conditions. nih.govresearchgate.net This method results in high yields and short reaction times. nih.govresearchgate.net The "one-pot" synthesis, starting directly from carbonyl precursors, further enhances the green credentials of this method by improving atom economy and reducing the number of steps. nih.govresearchgate.net

The development of novel, reusable catalysts is also central to green pyrazole synthesis. A nano copper catalyst stabilized on a layered double hydroxide (B78521) (LDH) has been used for the one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in a water/ethanol solvent system. nih.gov This catalyst demonstrates high activity and selectivity under mild conditions, with the added benefits of being eco-friendly and easy to separate and reuse. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Method | Key Features | Catalyst | Solvent | Advantages |

|---|---|---|---|---|

| Multicomponent Reaction | One-pot synthesis of 1H-pyrazoles | Ammonium Acetate | Water | Cost-effective, environmentally friendly, simple procedure. longdom.orgresearchgate.net |

| Microwave-Assisted Synthesis | Synthesis from α,β-unsaturated ketones | None (or K2CO3) | Solvent-free | High yields, rapid reaction, energy efficient, improved atom economy. nih.govresearchgate.net |

| Novel Nanocatalysis | Synthesis of 5-amino-1H-pyrazole-4-carbonitriles | LDH@PTRMS@DCMBA@CuI | Water/Ethanol | Eco-friendly, stable, mild conditions, high yields, reusable catalyst. nih.gov |

| Amino Acid Catalysis | Knoevenagel condensation for pyrazole acryloyl analogues | Glycine (B1666218) | DMSO | Eco-friendly, room temperature reaction, good yields. researchgate.net |

Catalytic Systems and Reaction Condition Optimization (e.g., Temperature, Solvents, pH)

The efficiency and selectivity of pyrazole amine synthesis are highly dependent on the choice of catalytic systems and the optimization of reaction conditions such as temperature, solvent, and pH.

A variety of catalysts have been employed to synthesize pyrazole derivatives. For the synthesis of pyrazole amides from thiophene (B33073) carboxylic acid and pyrazole amines, several catalytic systems have been compared, including titanium tetrachloride (TiCl₄) in pyridine (B92270) and N,N'-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) in dichloromethane (B109758) (DCM). nih.gov The optimization of reaction conditions is crucial; for example, the synthesis of pyrazole acryloyl analogues via Knoevenagel condensation was optimized using glycine as a catalyst. researchgate.net Studies showed that dimethyl sulfoxide (B87167) (DMSO) was the most effective solvent, and a 20-30 mol% concentration of glycine provided the best results at room temperature. researchgate.net

Solvent choice significantly impacts reaction outcomes. The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines has been studied in various solvents, including ethanol, methanol, acetonitrile, dichloromethane, and water. researchgate.net Ethanol was often found to be the optimal choice due to its renewable nature, biodegradability, and non-hazardous properties. researchgate.net Temperature also plays a critical role, with reactions often optimized by heating to reflux to ensure efficient progress. researchgate.net

In multicomponent reactions, catalyst and solvent screening are standard procedures for optimization. For the synthesis of 5-amino-1H-pyrazole-5-carbonitriles, a novel nano copper catalyst was utilized at an optimized temperature of 55 °C in a water/ethanol mixture, achieving excellent yields in very short reaction times (15–27 minutes). nih.gov Similarly, the direct preparation of N-substituted pyrazoles from primary amines and 1,3-dicarbonyl compounds was optimized by screening amination reagents and reaction conditions, identifying O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C as optimal. nih.gov

Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Amide Synthesis | TiCl₄ / Pyridine | Pyridine | - | Method for synthesizing 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide. nih.gov |

| Amide Synthesis | DCC / DMAP | DCM | - | Alternative method for amide bond formation between pyrazole amines and carboxylic acids. nih.gov |

| Knoevenagel Condensation | Glycine (20 mol%) | DMSO | Room Temp | Optimal conditions for eco-friendly synthesis of pyrazole acryloyl analogues. researchgate.net |

| N-Substitution | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | Effective for direct synthesis of N-alkyl and N-aryl pyrazoles from primary amines. nih.gov |

| Multicomponent Reaction | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | High yields (85-93%) and short reaction times (15-27 min) for aminopyrazole carbonitriles. nih.gov |

Preparation of Structurally Related Analogs for Structure-Activity Relationship Studies

The synthesis of structurally related analogs of this compound is essential for conducting structure-activity relationship (SAR) studies, which aim to optimize the biological activity of lead compounds. nih.govresearchgate.net This involves systematic modifications to different parts of the molecule, including the cyclopropyl (B3062369) ring, the pyrazole core, and the amine group, as well as the introduction of larger chemical scaffolds.

Modifying the cyclopropyl group can significantly influence a molecule's conformational properties and metabolic stability. A notable modification is the introduction of a gem-difluorocyclopropane moiety. An efficient, large-scale method has been developed for the synthesis of N-difluorocyclopropyl-substituted pyrazoles via the difluorocyclopropanation of N-vinylpyrazoles. researchgate.net The resulting N-difluorocyclopropylpyrazole scaffold is stable and can tolerate a wide range of subsequent chemical transformations, allowing for the preparation of various functionalized derivatives such as amines, carboxylic acids, and aldehydes. researchgate.net The introduction of fluorine atoms can alter the electronic properties and lipophilicity of the cyclopropyl ring, which can have profound effects on biological activity.

Varying the substituents on the pyrazole ring and the exocyclic amine group is a common strategy for exploring SAR. A versatile method for creating diversity is the direct synthesis of N-substituted pyrazoles from primary aliphatic or aromatic amines, which allows for the introduction of a wide array of functional groups at the N1 position of the pyrazole ring. nih.gov This method tolerates various functionalities, including esters, methoxy (B1213986) groups, and haloarenes.

The amine group at the C3 position is a key handle for derivatization. For example, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized by reacting the pyrazol-5-amine with various benzoyl chlorides. tandfonline.comnih.gov This approach allows for the systematic exploration of how different substituents on the benzamide (B126) moiety affect antimicrobial activity. tandfonline.comnih.gov Further functionalization can be achieved through cross-coupling reactions. For instance, an unsubstituted pyrazole amide was arylated via a Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reaction, yielding a range of derivatives in moderate to good yields. nih.gov The reactivity of the pyrazole core also allows for selective transformations, such as regioselective derivatization of polyamino pyrazoles and C-H activation to introduce aryl moieties. acs.org

The pyrazole ring is often considered a "privileged scaffold" in drug discovery, meaning it can serve as a central framework for building more complex molecules with diverse biological targets. researchgate.netnih.govresearchgate.net This involves introducing linkers or fusing the pyrazole to other heterocyclic systems.

Linkers can be used to connect the pyrazole core to other pharmacophores. For instance, in the design of certain kinase inhibitors, a urea (B33335) group acts as a linker between a pyrazole ring and other parts of the molecule, facilitating crucial hydrogen bonding interactions with the target protein. nih.gov The pyrazole itself can function as a linker, providing a specific spatial orientation for attached substituents. nih.gov

The synthesis of fused heterocyclic systems is another powerful strategy for creating extended scaffolds. Multicomponent reactions are particularly useful for this purpose, enabling the straightforward construction of complex structures like pyrazolo[3,4-b]pyridines from simple starting materials in a single step. longdom.orgresearchgate.net These fused systems create rigid molecular architectures that can be decorated with additional functional groups to fine-tune their biological properties. The synthesis of pyrazole-based thiophene carboxamides also demonstrates the connection of the pyrazole scaffold to other heterocyclic rings to generate novel chemical entities. nih.gov

Reactivity and Chemical Transformations of 1 Cyclopropyl 1h Pyrazol 3 Amine

Comprehensive Analysis of Reaction Mechanisms

The reactivity of 1-Cyclopropyl-1H-pyrazol-3-amine is multifaceted, allowing for transformations at the amine group and the pyrazole (B372694) core.

The primary amine group at the C3 position is a key reactive site, functioning as a potent nucleophile. Its reactivity is comparable to other aminopyrazoles and is influenced by electronic and steric factors. The general trend for the nucleophilicity of amines is NH₃ < primary amines < secondary amines, which suggests that the amine in this compound is significantly nucleophilic. masterorganicchemistry.com

This nucleophilicity allows the amine group to readily participate in substitution reactions with a variety of electrophiles. For instance, it can undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, although controlling the degree of alkylation can be challenging. masterorganicchemistry.com

The effectiveness of these reactions is dependent on the steric hindrance of the electrophile. masterorganicchemistry.com The amine group's accessibility is crucial for these transformations, making it a versatile handle for synthetic modifications.

The pyrazole ring in aminopyrazoles is electron-rich and thus activated towards electrophilic aromatic substitution. The most favorable position for this substitution is typically the C4 position, which is meta to the ring nitrogens and ortho to the activating amino group.

A prime example of this reactivity is the direct C-H halogenation of the pyrazole core. beilstein-archives.org Studies on analogous 3-aryl-1H-pyrazol-5-amines have shown that the C4 position can be effectively halogenated using N-halosuccinimides (NXS) like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) at room temperature. beilstein-archives.org This metal-free protocol proceeds with moderate to excellent yields and demonstrates the high reactivity of the C4-H bond. beilstein-archives.org

The reaction is often facilitated by a solvent such as dimethyl sulfoxide (B87167) (DMSO), which may play a dual role as both solvent and catalyst in the halogenation process. beilstein-archives.org The electronic properties of the N1-substituent can also influence reactivity; the angle strain of the cyclopropyl (B3062369) group may enhance the electrophilicity at the pyrazole ring, further promoting such substitutions.

A summary of electrophilic halogenation on related aminopyrazole systems is presented below.

| Reaction Type | Reagent | Position of Substitution | Typical Conditions |

| Bromination | N-Bromosuccinimide (NBS) | C4 | DMSO, Room Temp |

| Iodination | N-Iodosuccinimide (NIS) | C4 | DMSO, Room Temp |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | DMSO, Room Temp |

This table is based on data from analogous aminopyrazole systems. beilstein-archives.org

The this compound scaffold can undergo oxidation at several sites. The pyrazole ring itself is susceptible to oxidation, particularly when treated with strong oxidizing agents. For related pyrazole compounds, reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) have been used to form the corresponding pyrazole oxides. Similarly, other oxidizing agents like bromine can be used to form various pyrazole derivatives.

The exocyclic amine group can also be a target for oxidation. However, specific studies detailing the oxidation of the cyclopropyl group on this particular molecule are not prevalent. Generally, cyclopropyl rings are stable to many oxidizing conditions but can be cleaved under specific, often harsh, oxidative protocols.

Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring or to reduce the pyrazole ring itself, though the latter requires forcing conditions due to the ring's aromaticity. For related pyrazole derivatives, reduction of functional groups can be achieved using various reagents. Catalytic hydrogenation, often with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, is a common method for reducing unsaturated functionalities that might be introduced onto the molecule. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can also be used to form reduced pyrazole derivatives.

Stereochemical Considerations in Reactions Involving the Cyclopropyl Group

The cyclopropyl group at the N1 position is a significant stereochemical controller. While it is achiral, its rigid, three-dimensional structure imparts considerable steric hindrance that can influence the course of reactions at adjacent positions.

Computational models indicate a specific conformation for the molecule, with a defined dihedral angle between the plane of the cyclopropyl ring and the pyrazole ring. This fixed orientation can shield one face of the pyrazole ring, directing the approach of incoming reagents to the less hindered face. This steric influence is particularly relevant for reactions involving the N1-adjacent C5 position and the exocyclic amine at the C3 position. The bulk of the cyclopropyl group can affect the nucleophilicity of the amine and the accessibility of electrophiles to the pyrazole ring. masterorganicchemistry.com Therefore, while the cyclopropyl group itself may not participate directly in many reactions, its static stereochemical presence is a critical factor in determining the reactivity and selectivity of transformations on the molecule.

Tautomerism and its Influence on Reactivity and Structure

This compound can theoretically exist in different tautomeric forms, primarily through amine-imine tautomerism. The two principal tautomers are the amine form and the imine form.

| Tautomeric Form | Structure Name | Key Feature |

| Amine Tautomer | This compound | Aromatic pyrazole ring with an exocyclic C=N double bond. |

| Imine Tautomer | 1-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-imine | Non-aromatic pyrazoline ring with an exocyclic C=N double bond. |

While tautomerism is possible, the 1H-amine form is considered the predominant and more stable structure. The substitution of a hydrogen atom at the N1 position with a cyclopropyl group helps to "fix" the molecule in the 1H-configuration, significantly disfavoring the 2H-tautomer that would require the cyclopropyl group to shift.

The existence of even a small equilibrium concentration of the imine tautomer could, however, influence reactivity. For example, the imine tautomer possesses a different set of reactive sites. While the amine tautomer's reactivity is dominated by the nucleophilicity of the exocyclic NH₂ group and electrophilic substitution on the ring, the imine tautomer could potentially react via its imine nitrogen or at the C5 methylene (B1212753) group. This phenomenon is critical in understanding the full chemical profile of the compound, as reaction conditions (e.g., solvent polarity, pH) could potentially shift the tautomeric equilibrium and open up alternative reaction pathways. nih.gov

Stability and Degradation Pathways of this compound

The stability of this compound is a critical factor for its storage, handling, and application, particularly in pharmaceuticals. While specific, in-depth stability studies on this exact isomer are not extensively documented in publicly available literature, its stability profile can be inferred from the general chemistry of aminopyrazoles and related heterocyclic compounds.

General Stability:

Aminopyrazoles are generally stable under standard conditions. chemicalbook.com However, they can be sensitive to air and light, and it is often recommended to store them in a cool, dark place under an inert atmosphere to prevent degradation. chemicalbook.comsigmaaldrich.cn The presence of the amino group makes the compound susceptible to oxidation over time, which can lead to discoloration and the formation of impurities.

The cyclopropyl group attached to the pyrazole nitrogen is generally stable. In the context of drug metabolism, cyclopropyl groups are known to be more resistant to cytochrome P450-mediated oxidation compared to larger alkyl groups, which can enhance the metabolic stability of the parent molecule. nih.gov

Thermal Stability:

The thermal stability of pyrazole derivatives can be quite high. For instance, some fused pyrazolo-triazine compounds exhibit remarkable thermal decomposition temperatures, exceeding 350°C. researchgate.net While this compound is a simpler structure, the inherent stability of the aromatic pyrazole ring suggests it would possess reasonable thermal stability. However, prolonged exposure to high temperatures could lead to decomposition.

Degradation Under Specific Conditions:

Oxidative Degradation: The amino group is a primary site for oxidative degradation. Strong oxidizing agents can lead to the formation of various products, including nitroso or nitro derivatives, or even lead to polymerization. The pyrazole ring itself can be susceptible to oxidative cleavage under harsh conditions. Electrochemical oxidation of pyrazoline precursors is a known method to form pyrazoles, indicating the pyrazole ring's relative stability to oxidation once formed. rsc.org The oxidation of pyrazoles can also be influenced by substituents on the ring. researchgate.net

pH and Hydrolytic Stability: The stability of this compound in aqueous solutions is dependent on the pH. The amino group can be protonated under acidic conditions, forming a more water-soluble and potentially more stable salt form. The pyrazole ring is generally stable to hydrolysis under neutral and acidic conditions. In strongly basic conditions, deprotonation of the pyrazole ring N-H (in unsubstituted pyrazoles) or other acidic protons could occur, potentially leading to different reactivity or degradation pathways.

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been elucidated in detail, plausible routes can be hypothesized based on the reactivity of the functional groups present:

Oxidation of the Amino Group: This is a likely primary degradation pathway, proceeding through a radical cation to form dimeric or polymeric azo compounds, or under stronger oxidation, nitroso and then nitro derivatives.

Ring Opening: Under very harsh conditions (e.g., strong oxidizing agents, high temperatures), the pyrazole ring could undergo cleavage.

Reactions involving the Cyclopropyl Group: The cyclopropyl group is generally stable, but under certain conditions (e.g., strong acid), it could potentially undergo ring-opening reactions.

Interactive Data Table: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Ambient (Air, Light) | Moderate; discoloration possible | Oxidized dimeric/polymeric species |

| Inert Atmosphere | High | - |

| Elevated Temperature | Moderate to High | Thermal decomposition fragments |

| Acidic pH | High (as salt) | - |

| Basic pH | Moderate | Potential for ring-related reactions |

| Strong Oxidants | Low | Nitroso, nitro derivatives, ring-opened products |

Medicinal Chemistry and Pharmacological Applications of 1 Cyclopropyl 1h Pyrazol 3 Amine Scaffolds

Role as a Pharmacophore in Drug Discovery

The 1-cyclopropyl-1H-pyrazol-3-amine core is recognized as a privileged scaffold in medicinal chemistry, largely due to its ability to form key interactions with the active sites of various enzymes. nih.gov The pyrazole (B372694) ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. This dual functionality allows it to form crucial hydrogen bonds with the hinge region of kinases, a common binding motif for kinase inhibitors. nih.gov

Enzyme Inhibition Studies and Mechanisms of Action

Derivatives of this compound have been the subject of extensive enzyme inhibition studies, revealing their potential to modulate the activity of various key enzymes implicated in disease.

Kinase Inhibition (e.g., PAK4, JNK3, CDK Family)

The this compound scaffold has proven to be a particularly effective template for the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

One area of focus has been the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov For instance, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives, which incorporate the core aminopyrazole structure, have been investigated as inhibitors of the PCTAIRE subfamily of CDKs, including CDK16. nih.gov In these studies, compounds bearing a cyclopropyl (B3062369) moiety on the pyrazole ring demonstrated excellent cellular activity, with EC50 values ranging from 33.0 to 124.0 nM. nih.gov This highlights the favorable contribution of the cyclopropyl group to the inhibitory potency of these compounds.

The table below summarizes the activity of representative compounds from this class against CDK16.

| Compound | Linker | Substituent | EC50 (nM) for CDK16 |

| 11a-f | Varied | Cyclopropyl on pyrazole | 33.0 - 124.0 |

| 43d | Optimized | Varied | 33 |

Data sourced from a study on 3-amino-1H-pyrazole-based kinase inhibitors targeting the PCTAIRE family. nih.gov

Furthermore, the pyrazole scaffold is a known hinge-binding moiety for a variety of kinases, and its derivatives have been explored as inhibitors of other kinase families, such as p21-activated kinase 4 (PAK4) and c-Jun N-terminal kinase 3 (JNK3). nih.gov The ability of the aminopyrazole core to engage in specific hydrogen bonding interactions with the kinase hinge region is a key determinant of its inhibitory activity. nih.gov

Other Enzymatic Targets (e.g., SDH, IDO1)

Beyond kinases, the versatility of the this compound scaffold has been leveraged to target other classes of enzymes. For example, derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and a target for cancer immunotherapy. In the optimization of IDO1 inhibitors, the introduction of a cyclopropyl group was proposed to reduce oxidative metabolism and enhance the half-life and potency of the compounds. hyphadiscovery.com

Additionally, pyrazole-containing compounds have been studied as inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme complex involved in both the citric acid cycle and the electron transport chain. While specific studies on this compound as an SDH inhibitor are not detailed in the provided context, the broader class of pyrazole carboxamides has shown activity against this target, suggesting a potential avenue for further exploration.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The systematic exploration of how structural modifications to the this compound scaffold affect its biological activity is crucial for the design of more potent and selective drug candidates. Both Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the key determinants of its pharmacological effects. drugdesign.orgoncodesign-services.com

Influence of Cyclopropyl Group on Lipophilicity, Binding Affinity, and Metabolic Stability

The cyclopropyl group at the N1 position of the pyrazole ring exerts a significant influence on the physicochemical and pharmacological properties of the molecule.

Lipophilicity: The introduction of a cyclopropyl group generally leads to an increase in lipophilicity, which can impact a compound's solubility, permeability, and ultimately its pharmacokinetic profile. nih.govresearchgate.net However, the relationship is not always straightforward. For instance, a one-carbon extension from a simpler precursor to a cyclopropyl group can result in a small decrease in lipophilicity. nih.gov The effect of the cyclopropyl group on lipophilicity is often compared to other small alkyl groups, and its unique conformational constraints can lead to different effects than a simple linear alkyl chain. nih.govresearchgate.net

Binding Affinity: The constrained nature of the cyclopropyl ring can be advantageous for binding affinity. By restricting the conformational flexibility of the molecule, the cyclopropyl group can help to pre-organize the pharmacophore into a bioactive conformation, reducing the entropic penalty upon binding to the target. hyphadiscovery.com This can lead to an increase in binding affinity and potency.

Metabolic Stability: One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to a longer half-life and improved pharmacokinetic properties. For example, in the development of IDO1 inhibitors, the introduction of a cyclopropyl ring system was a key strategy to reduce oxidative metabolism. hyphadiscovery.com

Impact of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by modifying the substituents on the pyrazole ring and by introducing various functional groups that extend from the core scaffold.

SAR studies have shown that the nature and position of substituents on the pyrazole ring can have a profound impact on potency. For example, in a series of pyrazole-based kinase inhibitors, the introduction of a methyl group on the cyclopropyl ring was found to not only block a site of metabolism but also allow the molecule to reach deeper into a lipophilic pocket of the target enzyme, thereby boosting potency. hyphadiscovery.com

The following table illustrates the impact of substituents on the activity of pyrazole derivatives from a study on RET kinase inhibitors. Although not all compounds contain the this compound core, the data demonstrates the general principles of how substitutions on the pyrazole scaffold can influence inhibitory activity.

| Compound | R1 | R2 | RET IC50 (nM) |

| 15l | Isopropyl | 5-cyclopropylisoxazol-3-yl | 44 |

| - | - | - | - |

Data adapted from a study on 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. nih.gov

Furthermore, the choice of linker and the nature of the groups attached to the 3-amino position are critical for achieving high potency and selectivity. In the development of CDK16 inhibitors, various linkers and terminal groups were explored, leading to the identification of compounds with high cellular potency and selectivity over other kinases. nih.gov The strategic modification of these positions allows for the optimization of interactions with specific residues in the target's active site, leading to improved pharmacological profiles. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets and, consequently, its pharmacological activity. For derivatives of the this compound scaffold, conformational analysis helps in understanding how the spatial orientation of different functional groups influences their therapeutic effects.

Structure-activity relationship (SAR) studies on various pyrazole derivatives have highlighted the importance of specific structural features for biological activity. For instance, in a series of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivatives, it was found that a vicinally diphenylated pyrazole substituted with an ω-alkanoic acid side chain of a specific length was crucial for their activity as platelet aggregation inhibitors. nih.gov The potency of these compounds was dependent on both the side-chain length and its topological relationship with the two phenyl rings, underscoring the role of conformation in receptor binding. nih.gov

In another study focusing on meprin inhibitors, a scaffold hopping approach led to the development of pyrazole-based inhibitors to rigidify a more flexible tertiary amine scaffold. nih.gov This suggests that a more constrained conformation, as offered by the pyrazole ring, can be beneficial for achieving potent and selective inhibition. The study also revealed that the introduction of different substituents at various positions of the pyrazole core could modulate the selectivity between meprin isoforms, further emphasizing the link between molecular conformation and biological activity. nih.gov

Computational methods, such as semiempirical and ab initio calculations, are often employed to predict the stable conformations of pyrazole derivatives and to correlate these with their observed activities. researchgate.net These studies can provide insights into the energetically favorable shapes of the molecules and how they interact with their biological targets at a molecular level.

Therapeutic Potential and Applications

The this compound scaffold and its derivatives have emerged as a versatile platform in drug discovery, exhibiting a wide range of pharmacological activities. bldpharm.commdpi.com

Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents. The pyrazole nucleus is a key structural motif in many compounds with antibacterial and antifungal properties. nih.govresearchgate.netnih.govmdpi.comrjppd.org

The mechanism of action of these compounds is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the cyclopropyl group, along with other substituents on the pyrazole ring, can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell walls and interact with its target.

Table 1: Antimicrobial Activity of Selected 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

| Compound | Test Organism | Activity |

| 9d | Staphylococcus aureus | Potent |

| 9g | Escherichia coli | Potent |

| 9h | Aspergillus flavus | Potent |

Source: Adapted from a study on the antimicrobial activity of pyrazole derivatives. nih.gov

The growing problem of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. nih.gov The this compound scaffold provides a promising starting point for the design and synthesis of new antimicrobial drugs.

The this compound scaffold is a key component in a number of compounds with significant antiproliferative and antitumor properties. rjppd.orgnih.gov The pyrazole ring system is a common feature in many kinase inhibitors and other anticancer agents.

Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, certain 5-aminopyrazole-4-carboxamide analogs have been identified as potent and selective inhibitors of RET kinase, a protein that is often mutated in thyroid and lung cancers. nih.gov One such compound demonstrated high metabolic stability and effectively suppressed the growth of cancer cells harboring RET mutations. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be synthesized from 5-amino-pyrazole precursors, have shown promising antiproliferative activity against various cancer cell lines, including those of the liver, cervix, and breast. nih.gov The substitution pattern on the pyrazolo[1,5-a]pyrimidine core was found to be critical for the observed anticancer effects. nih.gov

In another study, a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), both of which are attractive targets for the treatment of acute myeloid leukemia (AML). mdpi.com One of the synthesized compounds exhibited strong activity against both FLT3 and CDKs, demonstrating the potential of this scaffold in developing targeted cancer therapies. mdpi.com

The mechanism of action of these antiproliferative agents often involves the inhibition of key signaling pathways that are essential for cancer cell growth and survival. The this compound scaffold can serve as a rigid framework for the optimal positioning of functional groups that interact with the active site of target proteins, such as kinases.

Table 2: Antiproliferative Activity of a Selected 1H-Pyrazole-3-Carboxamide Derivative

| Compound | Target | IC50 (nM) | Cancer Type |

| 8t | FLT3 | 0.089 | Acute Myeloid Leukemia |

| 8t | CDK2 | 0.719 | Acute Myeloid Leukemia |

| 8t | CDK4 | 0.770 | Acute Myeloid Leukemia |

Source: Adapted from a study on 1H-pyrazole-3-carboxamide derivatives for AML. mdpi.com

Derivatives of the this compound scaffold have also been investigated for their anti-inflammatory and antioxidant activities. researchgate.net The pyrazole nucleus is present in several well-known anti-inflammatory drugs.

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins.

In addition to their anti-inflammatory properties, some pyrazole derivatives also exhibit antioxidant activity. nih.gov Oxidative stress, which is caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant activity of pyrazole compounds is often linked to the presence of an NH proton in the pyrazole ring, which can act as a radical scavenger. nih.gov

For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, in addition to their antimicrobial properties, were also evaluated for their potential to mitigate inflammation and oxidative stress. nih.gov The structural features of these molecules, including the presence of the pyrazole core and various substituents, can contribute to their ability to modulate inflammatory pathways and scavenge free radicals.

The therapeutic potential of this compound derivatives extends to the field of neurodegenerative diseases. The pyrazole scaffold has been explored for its ability to target pathways involved in the pathogenesis of conditions such as Alzheimer's and Parkinson's disease.

For example, certain pyrazole derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which plays a role in the breakdown of neurotransmitters and is a target in the treatment of Parkinson's disease. The ability of these compounds to interact with specific receptors and enzymes in the central nervous system makes them attractive candidates for the development of new neuroprotective agents.

The versatility of the this compound scaffold is further demonstrated by its emerging applications in other therapeutic areas. One such area is the inhibition of transforming growth factor-beta (TGF-β) signaling. The TGF-β pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in various diseases, including fibrosis and cancer.

Compounds containing the pyrazole core have been identified as inhibitors of TGF-β receptor kinases. By blocking this signaling pathway, these molecules have the potential to be used in the treatment of fibrotic disorders and certain types of cancer. The unique structural features of the this compound scaffold can be exploited to design potent and selective inhibitors of the TGF-β pathway.

Computational and Theoretical Chemistry Studies on 1 Cyclopropyl 1h Pyrazol 3 Amine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. While specific, published docking studies focusing exclusively on 1-Cyclopropyl-1H-pyrazol-3-amine are not extensively detailed in available literature, research on analogous pyrazole (B372694) derivatives provides a strong framework for understanding its potential interactions.

Studies on various pyrazole derivatives show they are frequently docked against protein kinases, a class of enzymes often implicated in cancer and other hyper-proliferative disorders. The goal of these simulations is to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and to predict the binding energy, which indicates the stability of the ligand-protein complex.

For instance, docking simulations of related pyrazole compounds have been performed on targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). These studies reveal that the pyrazole scaffold can fit deeply within the ATP-binding pocket of these kinases. The amino group and nitrogen atoms of the pyrazole ring are often crucial for forming hydrogen bonds with amino acid residues in the hinge region of the kinase, a common binding pattern for kinase inhibitors.

Table 1: Illustrative Docking Interaction Data for Pyrazole Derivatives with Kinase Targets (Note: This table is based on findings for related pyrazole compounds and serves to illustrate the typical results of such studies.)

| Target Protein | PDB Code | Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Reference |

| VEGFR-2 | 2QU5 | Cys919, Asp1046 | -10.09 | |

| Aurora A | 2W1G | Arg1066 | -8.57 | |

| CDK2 | 2VTO | Leu840, Asn923 | -10.35 |

These simulations are instrumental in the rational design of more potent and selective inhibitors by suggesting modifications to the lead compound to enhance binding interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide information on the distribution of electrons, molecular orbital energies, and reactivity indicators.

For this compound, DFT calculations can elucidate the influence of the cyclopropyl (B3062369) and amine substituents on the pyrazole ring's electronic structure. The strained cyclopropyl ring can affect the electrophilicity of the pyrazole system. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density around the molecule. These maps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be nucleophilic sites, prone to electrophilic attack or hydrogen bonding.

Table 2: Predicted Quantum Chemical Properties for a Pyrazole Scaffold (Note: These values are illustrative for a generic pyrazole core and would be specifically calculated for this compound in a dedicated study.)

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~2.5 D |

These theoretical calculations are fundamental to understanding the molecule's intrinsic reactivity and its potential to interact with biological macromolecules.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can be considered a viable drug, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction models are used in the early stages of drug discovery to filter out candidates with poor properties, saving time and resources. These models use the chemical structure to estimate various physicochemical and biological characteristics.

For this compound, ADMET predictions would assess its drug-likeness based on criteria such as Lipinski's Rule of Five, which predicts oral bioavailability. These rules consider molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Recent studies on novel pyrazole derivatives often include computational ADMET analysis to ensure favorable pharmacokinetic properties.

Toxicity prediction is another critical component. Models can predict potential issues such as mutagenicity (e.g., via a simulated AMES test), hepatotoxicity, and cardiotoxicity. The stability of a compound in the presence of metabolic enzymes, such as those in human liver microsomes, is also a key predictive parameter that can be estimated computationally.

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Parameter | Significance |

| Molecular Formula | C₆H₉N₃ | Basic molecular information |

| Molecular Weight | 123.16 g/mol | Conforms to Lipinski's Rule (<500) |

| XlogP (predicted) | 0.1 - 0.7 | Measure of lipophilicity, conforms to Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 (amine and ring NH) | Conforms to Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (ring nitrogens) | Conforms to Lipinski's Rule (≤10) |

| AMES Toxicity | Predicted Negative | Indicates low potential for mutagenicity |

| Oral Bioavailability | Predicted Good | Suggests potential for oral administration |

These computational predictions provide a preliminary risk assessment, guiding which compounds should be prioritized for further experimental testing.

Conformational Analysis and Energy Landscapes

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into a target's binding site. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and the energy barriers between them.

For this compound, a key conformational feature is the dihedral angle between the plane of the pyrazole ring and the cyclopropyl group. Computational models can calculate the potential energy surface as this bond is rotated, revealing the most energetically favorable orientations. DFT calculations on the related 1-cyclopropyl-1H-pyrazol-4-amine isomer predict a significant dihedral angle, suggesting a non-planar arrangement between the two rings to minimize steric strain.

The analysis also considers the planarity of the pyrazole ring itself and the puckering of the three-membered cyclopropyl ring. The resulting energy landscape maps the energy of the molecule as a function of its geometric parameters. The global minimum on this landscape represents the most stable conformation of the molecule, which is often the one responsible for its biological activity. Understanding this preferred conformation is essential for accurate molecular docking and for designing analogs with improved binding properties.

Advanced Analytical Techniques in the Research of 1 Cyclopropyl 1h Pyrazol 3 Amine

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopic methods are fundamental to the structural elucidation of 1-cyclopropyl-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to map the chemical environment of the hydrogen and carbon atoms within the molecule. While specific spectral data for this compound is available from commercial suppliers, detailed assignments can be inferred from related structures. chemicalbook.com For instance, in similar pyrazole (B372694) derivatives, the protons on the cyclopropyl (B3062369) ring and the pyrazole ring exhibit characteristic chemical shifts. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound (C₆H₉N₃), the expected monoisotopic mass is approximately 123.08 g/mol . nih.govsigmaaldrich.com Predicted mass spectrometry data for related compounds, such as adducts like [M+H]⁺ and [M+Na]⁺, provide further confidence in identification. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Key vibrational modes for this compound would include N-H stretching vibrations for the primary amine (typically two bands in the 3200-3500 cm⁻¹ region), C-H stretching of the cyclopropyl and pyrazole rings, and C=N and N-N stretching vibrations within the pyrazole ring. wpmucdn.comnih.gov Studies on similar aminopyrazoles show that the position and intensity of these bands are sensitive to the substitution pattern and tautomeric form. nih.gov

Chromatographic Methods (LC/MS, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Liquid Chromatography-Mass Spectrometry (LC/MS): This powerful hybrid technique separates the components of a mixture by liquid chromatography and then detects and identifies them by mass spectrometry. It is routinely used to determine the purity of this compound and to identify any impurities or byproducts from its synthesis. nih.gov The retention time from the LC provides one level of identification, while the mass spectrum gives definitive structural information.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product, this compound. The relative polarity of the compound will determine its retention factor (Rf) on the plate.

X-ray Crystallography for Solid-State Structure Determination

Bioanalytical Methods for In Vitro and In Vivo Studies (e.g., HTRF kinase assay, CETSA)

To investigate the biological activity of this compound and its derivatives, particularly as kinase inhibitors, various bioanalytical methods are employed.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay: HTRF assays are a type of fluorescence resonance energy transfer (FRET) assay used to measure kinase activity. nih.gov They are well-suited for high-throughput screening of potential kinase inhibitors. merckmillipore.comrevvity.com In the context of this compound derivatives, an HTRF assay would be used to quantify the inhibition of a specific kinase by measuring the phosphorylation of a substrate. nih.gov The assay's high sensitivity and low background interference make it a reliable method for determining the potency of these compounds. merckmillipore.com

Future Directions and Research Gaps

Development of Highly Selective Analogs with Reduced Off-Target Effects

A primary challenge in drug development is creating compounds that act specifically on their intended target, minimizing interactions with other biological molecules that can lead to side effects. For pyrazole-based compounds, research is focused on developing highly selective analogs.

Structure-Activity Relationship (SAR) studies are fundamental to this effort, revealing how chemical modifications influence a compound's biological activity. nih.govnih.gov For instance, in the development of kinase inhibitors, the stereochemistry of derivatives can be critical in determining potency. Efforts to optimize pyrazole-based clinical candidates have included modifying linker components within the molecule to prevent the in vivo formation of undesirable primary aniline (B41778) metabolites. researchgate.net

A notable success in this area is the identification of a 5-aminopyrazole-4-carboxamide analog that shows high selectivity for REarranged during Transfection (RET) kinase, a protein implicated in thyroid and lung cancers. nih.gov This analog was specifically designed to improve the metabolic stability of the parent pyrazolopyrimidine scaffold. nih.gov It proved potent not only against wild-type RET but also against the V804M "gatekeeper" mutant, which often confers resistance to kinase inhibitors. nih.gov A global kinase profiling assay against 369 different kinases confirmed that the compound exclusively inhibits RET, demonstrating exceptional selectivity. nih.gov The presence of a cyclopropyl (B3062369) group is also noted to reduce metabolism mediated by cytochrome P450 enzymes, which can contribute to fewer off-target effects.

Exploration of Novel Metabolic Pathways and Metabolite Identification

Understanding how a compound is metabolized is crucial for predicting its efficacy and potential toxicity. Research into the metabolic fate of pyrazole-based drugs is an ongoing priority. General studies on pyrazole (B372694) metabolism have identified several common pathways, including hydroxylation and conjugation. nih.gov One interesting finding is the conjugation of pyrazole metabolites with a pentose, suggesting that these compounds might enter the purine (B94841) and pyrimidine (B1678525) salvage pathways to form pyrazole ribosides. nih.gov

For more complex pyrazole-containing drugs like Apixaban (B1684502), a factor Xa inhibitor, specific human metabolites have been identified. researchgate.net The O-demethyl apixaban sulfate (B86663) is a major circulating metabolite in humans, providing a clear example of a metabolic product that must be studied and understood during drug development. researchgate.net

Future research aims to apply these principles to 1-Cyclopropyl-1H-pyrazol-3-amine derivatives. Key goals include:

Identifying all major and minor metabolites.

Characterizing the enzymatic pathways responsible for their formation.

Assessing the biological activity of these metabolites, as they could be active, inactive, or toxic.

Designing analogs with enhanced metabolic stability is a direct application of this research. For example, the highly selective RET inhibitor based on a 5-aminopyrazole-4-carboxamide scaffold was specifically engineered for high metabolic stability, which is a promising feature for a potential drug candidate. nih.gov

Innovative Synthetic Approaches for Sustainable Production

The methods used to synthesize chemical compounds are constantly evolving, with a growing emphasis on efficiency, cost-effectiveness, and sustainability. Traditional synthesis of this compound and its analogs often involves multi-step processes, such as the condensation of a cyclopropyl hydrazine (B178648) derivative with a β-keto ester, followed by purification. a2bchem.com

Modern synthetic chemistry offers more innovative and sustainable alternatives. These include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, reducing waste and improving efficiency. mdpi.com

Organocatalysis : The use of small organic molecules as catalysts, instead of metals, is a key principle of green chemistry. An organocatalytic, three-component approach has been developed for producing pyrazolones, which demonstrates high versatility and allows for the incorporation of a wide array of functional groups without metal contaminants. acs.org

Flow Chemistry : Industrial production can be optimized using continuous flow reactors, which allow for precise control over reaction conditions like temperature and pressure, leading to higher yields and purity.

Advanced Coupling Reactions : Techniques like Suzuki coupling can be employed to create complex diarylpyrazoles, expanding the chemical diversity of accessible compounds. mdpi.com

These advanced methods pave the way for the large-scale, sustainable production of pyrazole-based drug candidates, making them more viable for commercial development. acs.org

Comprehensive Preclinical Evaluation of Promising Drug Candidates

Before a compound can be considered for human trials, it must undergo rigorous preclinical evaluation to establish its biological activity and a preliminary safety profile. This process involves a suite of in vitro and in vivo tests.

For pyrazole derivatives, preclinical studies have utilized various cancer cell lines to assess their antiproliferative effects. nih.gov The evaluation of a novel series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, for example, involved multiple assays to measure their impact on breast cancer cell proliferation and viability. nih.gov

A robust preclinical evaluation pipeline for a promising drug candidate derived from this compound would typically include the stages outlined in the table below.

| Evaluation Stage | Description | Examples of Assays | Key Findings from Pyrazole Research |

| Target Engagement & Potency | Confirming the compound binds to its intended molecular target and measuring the concentration required for a biological effect. | Kinase activity assays, binding affinity studies. | A 5-aminopyrazole-4-carboxamide analog was found to have an IC₅₀ of 44 nM against wild-type RET kinase. nih.gov |

| Cellular Activity | Assessing the compound's effect on cellular processes in relevant cell lines. | Cell proliferation assays (MTT, Trypan Blue), DNA fragmentation analysis, cell cycle analysis. | Derivatives have shown growth inhibitory effects against MCF-7 breast cancer cells and antiproliferative activity against HepG2 liver cancer cells. nih.gov |

| Selectivity Profiling | Testing the compound against a broad panel of related and unrelated targets to identify potential off-target effects. | Global kinase profiling panels. | A RET inhibitor was tested against 369 kinases and found to be highly selective. nih.gov |

| Pharmacokinetics (ADME) | Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. | In vitro metabolic stability assays (e.g., with liver microsomes), in vivo studies in animal models. | Pyrazole derivatives have been specifically designed for high metabolic stability. nih.gov Molecular docking and dynamics simulations are used to predict ADMET properties. nih.gov |

| In Vivo Efficacy | Evaluating the compound's therapeutic effect in a living organism (e.g., an animal model of a disease). | Xenograft models where human tumor cells are implanted in mice. | The RET inhibitor effectively suppressed the growth of Ba/F3 cells transformed with RET in cellular models, a precursor to in vivo testing. nih.gov |

This comprehensive evaluation is essential to identify the most promising candidates to advance into clinical development.

Integration of Artificial Intelligence and Machine Learning in Drug Design for Pyrazole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly reducing the time and cost of development. mdpi.com

For pyrazole scaffolds, AI and ML can be applied at multiple stages:

High-Throughput Virtual Screening (HTVS) : ML models can screen massive virtual libraries of pyrazole derivatives to predict their biological activity, prioritizing a smaller, more promising set of compounds for laboratory synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a computational technique that correlates the chemical structure of compounds with their biological activity. youtube.com In one study, QSAR and ML algorithms were used to investigate the antiproliferative potential of dihydropyrazole derivatives, successfully creating a predictive model for their activity against prostate cancer. physchemres.org

De Novo Drug Design : Deep learning models can generate entirely new molecular structures, including novel pyrazole derivatives, that are optimized for desired properties like high potency and low toxicity. mdpi.com

Property Prediction : AI can predict crucial molecular properties, including drug-target interactions, pharmacokinetic profiles (ADME), and potential toxicity, allowing researchers to filter out unsuitable candidates early in the process. mdpi.com

By integrating AI and ML, researchers can more effectively navigate the vast chemical space of pyrazole derivatives to design and identify next-generation therapeutics with improved efficacy and safety profiles. nih.govmdpi.com

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclization | Hydrazine + cyclopropyl ketone, H+ | ~70-85 | |

| Catalytic Hydrogenation | Pd/C, H₂, THF/EtOAc | 87 | |

| Flow Reactor Optimization | Acid/base catalysts, continuous flow | N/A |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.54 ppm for pyrazole protons ), mass spectrometry (ESIMS m/z for molecular ion identification ), and X-ray crystallography for absolute stereochemistry determination (see analogous pyrazole derivatives in ). IR spectroscopy can identify amine and C-N stretching vibrations.

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals/Data | Reference |

|---|---|---|

| ¹H NMR | δ 7.54 (d, J = 2.7 Hz, 1H), 5.84 (d, 1H) | |

| ESIMS | m/z 237 ([M+H]⁺) | |

| X-ray | Crystal lattice parameters (analogues) |

Advanced: How can Density Functional Theory (DFT) enhance the understanding of this compound’s electronic properties?

Methodological Answer:

DFT calculations model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, can calculate correlation energies and local kinetic-energy densities . This approach helps rationalize regioselectivity in substitution reactions or intermolecular interactions in crystal packing.

Steps for DFT Analysis:

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps.

Analyze HOMO-LUMO gaps for charge-transfer propensity .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or structural analogs with differing substituents. To resolve these:

- Conduct meta-analyses of IC₅₀ values across studies.

- Compare bioactivity of this compound with analogs (e.g., 1-phenyl or 1-methyl derivatives ).

- Use molecular docking to assess target binding affinity consistency.

Example: Anti-inflammatory activity may vary due to the cyclopropyl group’s steric effects compared to bulkier substituents .

Advanced: What catalytic systems improve synthetic efficiency for this compound?

Methodological Answer:

Catalytic optimization focuses on:

- Heterogeneous catalysts : Pd/C for nitro-group reduction (87% yield ).

- Acid/base catalysts : HCl or KOH to accelerate cyclization .

- Machine learning : Platforms like LabMate.AI predict optimal reaction conditions (e.g., solvent, temperature) for yield improvement .

Q. Table 3: Catalytic Optimization Strategies

| Catalyst/System | Role | Outcome | Reference |

|---|---|---|---|

| Pd/C | Hydrogenation of nitro groups | High yield (87%) | |

| H₂SO₄ | Cyclization promoter | Faster ring closure | |

| LabMate.AI | Reaction condition prediction | Reduced trial-error |

Advanced: How to resolve ambiguities in X-ray crystallographic data for pyrazole derivatives?

Methodological Answer:

Ambiguities arise from disordered solvent molecules or overlapping electron densities. Use:

- SHELX software : Refine structures with SHELXL for high-resolution data .

- Twinned data correction : Apply SHELXD for pseudo-merohedral twinning .

- Comparative analysis : Align with analogous structures (e.g., 3-phenyl-1H-triazol-5-amine ).

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

Refer to safety data sheets (SDS) for analogous compounds (e.g., 1-Cyclopropylpyrrolidin-3-amine ):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.